4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine
Description
4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core substituted with chlorine, methyl, and isopropyl groups. For example, imidazo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are known for antitumor, kinase inhibitory, and fluorescent properties . The chlorine and isopropyl substituents in this compound likely enhance its lipophilicity and binding affinity, traits critical for biological activity .
Properties
IUPAC Name |
4-chloro-2-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-6(2)10-12-5-9-13-7(3)4-8(11)14(9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWZNDLZHPVKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C(N2C(=C1)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515239 | |
| Record name | 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-07-3 | |
| Record name | 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with isopropylamine, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,5-a]pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine, while oxidation can produce the corresponding N-oxide derivative.
Scientific Research Applications
4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Similarities and Differences
The compound shares its fused bicyclic core with several heterocycles, including:
- Imidazo[1,2-a]pyrimidines : Differ in the position of the fused imidazole ring (positions 1,2-a vs. 1,5-a), which alters electronic distribution and steric effects .
- Pyrazolo[1,5-a]pyrimidines : Replace the imidazole ring with pyrazole, affecting hydrogen-bonding capacity and metabolic stability .
- Imidazo[1,5-a]pyridines : Feature a pyridine ring instead of pyrimidine, influencing π-π stacking interactions in biological targets .
Key Findings :
- Antitumor Activity: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c in ) exhibit potent activity against HEPG2-1 liver carcinoma (IC₅₀ = 2.70 µM), surpassing many imidazo[1,5-a]pyrimidine analogs .
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines with 3,5-substituents (e.g., SGI-1776 analogs) show nanomolar potency against PIM kinases, while imidazo[1,2-b]pyridazines face off-target hERG and CYP450 issues .
- Fluorescent Properties : Imidazo[1,5-a]pyridines with electron-withdrawing groups (e.g., -CF₃) exhibit large Stokes shifts (~100 nm), making them superior membrane probes compared to pyrimidine analogs .
Pharmacokinetic and Toxicity Profiles
- Imidazo[1,5-a]pyrimidines: Limited data, but chlorine substituents may reduce metabolic clearance compared to methyl or amino groups .
- Pyrazolo[1,5-a]pyrimidines : Higher logP values (e.g., ~3.5) correlate with improved blood-brain barrier penetration but increased hepatotoxicity risks .
- Imidazo[1,5-a]pyridines : Carboxylic acid derivatives (e.g., 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid) show improved aqueous solubility for in vivo applications .
Biological Activity
4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and pharmacokinetic profiles.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 200.66 g/mol. The structure features a chloro substituent at the 4-position and an isopropyl group at the 6-position of the imidazo[1,5-a]pyrimidine ring system.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that derivatives of imidazo[1,5-a]pyrimidines showed inhibitory effects against various cancer cell lines, including K562 and HL-60 cells. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 2.27 |
| HL-60 | 1.42 |
| OKP-GS | 4.56 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit receptor tyrosine kinases such as PDGFRα and PDGFRβ, which are crucial in cancer cell proliferation and survival . Molecular modeling studies indicate that it binds to these receptors competitively, thus preventing their activation by endogenous ligands.
Pharmacokinetics
Pharmacokinetic studies have revealed that derivatives of imidazo[1,5-a]pyrimidines generally exhibit favorable absorption and distribution characteristics. For example, one study reported an oral bioavailability of approximately 31.8% for related compounds following administration . Furthermore, these compounds demonstrated minimal toxicity in vivo, with no acute effects observed at high doses (up to 2000 mg/kg) in animal models .
Case Studies
In a notable case study involving a series of synthesized imidazo[1,5-a]pyrimidines including our compound of interest, researchers observed significant antitumor effects in xenograft models. Tumor growth inhibition was noted alongside a reduction in metastasis rates when treated with the compound . This highlights its potential as a therapeutic agent in oncology.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-2-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between aminopyrimidine precursors and carbonyl-containing reagents. For 4-chloro-substituted analogs, key steps include:
- Precursor Selection : Start with a substituted pyrimidine bearing a chloro group at position 4, such as 4-chloro-2-methylpyrimidine, and introduce the isopropyl group at position 6 via nucleophilic substitution or cross-coupling reactions .
- Cyclization : Use a two-step process: (i) condensation of the pyrimidine derivative with a ketone or aldehyde under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the imidazo ring, and (ii) purification via column chromatography or recrystallization .
- Critical Parameters : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, and optimize solvent polarity to enhance reaction yield. For example, dimethylformamide (DMF) improves solubility of hydrophobic intermediates .
Advanced Question: How can researchers address contradictions in spectroscopic data when characterizing substituted imidazo[1,5-a]pyrimidines?
Methodological Answer:
Contradictions in spectral data (e.g., NMR or IR) often arise from tautomerism, solvent effects, or impurities. To resolve these:
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) and IR. For instance, tautomeric forms (e.g., keto-enol equilibria) can be identified via variable-temperature NMR .
- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to confirm the dominant tautomer or regioisomer .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for resolving positional ambiguities in the imidazo-pyrimidine core .
Basic Question: What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate homogeneity .
- Spectroscopy :
- NMR : ¹H NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to resolve aromatic protons and substituent environments. ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (error < 5 ppm) of the molecular ion [M+H]⁺ .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to verify stoichiometry .
Advanced Question: What strategies are employed to determine structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize derivatives with modifications at positions 2 (methyl), 4 (chloro), and 6 (isopropyl). For example, replace the isopropyl group with cyclopropyl or tert-butyl to study steric effects on biological activity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or in cellular models (e.g., cancer cell lines). Use IC₅₀ values and selectivity indices to correlate substituent properties (e.g., logP, polar surface area) with potency .
- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the chloro group) .
Basic Question: What are the key solubility and stability considerations for this compound in different solvents?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Solubility can be enhanced via salt formation (e.g., HCl salt) or co-solvents (e.g., 10% EtOH in water) .
- Stability :
- pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) at 4°C .
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the chloro group. Use amber vials for long-term storage .
Advanced Question: How do electronic effects of substituents influence the reactivity of the imidazo[1,5-a]pyrimidine core in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-chloro group activates the core toward Suzuki-Miyaura coupling by increasing electrophilicity at adjacent positions. For example, palladium-catalyzed coupling with aryl boronic acids proceeds efficiently at position 2 or 6 .
- Steric Hindrance : The 6-isopropyl group may slow reactions at position 7 due to steric bulk. Use bulky ligands (e.g., XPhos) to mitigate this effect .
- Mechanistic Probes : Monitor reaction progress via ¹⁹F NMR (if fluorinated reagents are used) or in situ IR to detect intermediates (e.g., oxidative addition complexes) .
Basic Question: What are the common impurities observed during synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., 4-chloropyrimidine) or dimerization products.
- Purification :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the pure compound .
- Chromatography : Flash silica gel chromatography (hexane/EtOAc 3:1) effectively separates impurities with similar polarity .
Advanced Question: How can computational chemistry predict the metabolic pathways of this compound?
Methodological Answer:
- In Silico Tools : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify likely sites of Phase I metabolism (e.g., oxidation at the isopropyl group) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or dechlorination pathways .
- Experimental Validation : Compare predictions with LC-MS/MS data from hepatocyte incubation studies to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
